Cas no 3352-05-4 (indolizine-1-carbonitrile)

Indolizine-1-carbonitrile is a heterocyclic organic compound featuring a fused bicyclic structure comprising a pyrrole and pyridine ring, with a nitrile functional group at the 1-position. This scaffold is of significant interest in medicinal and materials chemistry due to its electron-deficient nature and versatile reactivity, enabling applications in pharmaceuticals, agrochemicals, and optoelectronic materials. The nitrile group enhances its utility as a synthetic intermediate, facilitating further functionalization via nucleophilic addition or cyclization reactions. Its rigid aromatic framework contributes to stability and predictable reactivity, making it valuable for designing bioactive molecules or conjugated systems. High purity grades ensure reproducibility in research and industrial applications.
indolizine-1-carbonitrile structure
indolizine-1-carbonitrile structure
商品名:indolizine-1-carbonitrile
CAS番号:3352-05-4
MF:C9H6N2
メガワット:142.15734
MDL:MFCD01651827
CID:1065567
PubChem ID:3760039

indolizine-1-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1-Indolizinecarbonitrile
    • indolizine-1-carbonitrile
    • IKMSBSJONUMYEI-UHFFFAOYSA-N
    • 3352-05-4
    • EN300-243853
    • DTXSID50396041
    • cyanoindolizine
    • CS-0242049
    • SCHEMBL343454
    • MDL: MFCD01651827
    • インチ: InChI=1S/C9H6N2/c10-7-8-4-6-11-5-2-1-3-9(8)11/h1-6H
    • InChIKey: IKMSBSJONUMYEI-UHFFFAOYSA-N
    • ほほえんだ: C1=CC2=C(C=CN2C=C1)C#N

計算された属性

  • せいみつぶんしりょう: 142.05318
  • どういたいしつりょう: 142.053098200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 191
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 28.2Ų

じっけんとくせい

  • PSA: 28.2

indolizine-1-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-243853-10.0g
indolizine-1-carbonitrile
3352-05-4 95%
10.0g
$3309.0 2024-06-19
Enamine
EN300-243853-0.1g
indolizine-1-carbonitrile
3352-05-4 95%
0.1g
$142.0 2024-06-19
Enamine
EN300-243853-2.5g
indolizine-1-carbonitrile
3352-05-4 95%
2.5g
$858.0 2024-06-19
Enamine
EN300-243853-1g
indolizine-1-carbonitrile
3352-05-4 95%
1g
$408.0 2023-09-15
1PlusChem
1P01AUY0-5g
indolizine-1-carbonitrile
3352-05-4 95%
5g
$2159.00 2024-05-05
1PlusChem
1P01AUY0-1g
indolizine-1-carbonitrile
3352-05-4 95%
1g
$567.00 2024-05-05
1PlusChem
1P01AUY0-10g
indolizine-1-carbonitrile
3352-05-4 95%
10g
$4152.00 2024-05-05
1PlusChem
1P01AUY0-50mg
indolizine-1-carbonitrile
3352-05-4 95%
50mg
$176.00 2024-05-05
1PlusChem
1P01AUY0-250mg
indolizine-1-carbonitrile
3352-05-4 95%
250mg
$304.00 2024-05-05
1PlusChem
1P01AUY0-100mg
indolizine-1-carbonitrile
3352-05-4 95%
100mg
$231.00 2024-05-05

indolizine-1-carbonitrile 関連文献

indolizine-1-carbonitrileに関する追加情報

Exploring the Versatile Applications and Properties of Indolizine-1-carbonitrile (CAS No. 3352-05-4)

Indolizine-1-carbonitrile (CAS No. 3352-05-4) is a fascinating heterocyclic compound that has garnered significant attention in recent years due to its unique chemical structure and broad range of potential applications. As a derivative of the indolizine family, this compound features a nitrile group (-CN) attached to the 1-position of the indolizine core, which significantly enhances its reactivity and utility in various chemical transformations.

The molecular formula of indolizine-1-carbonitrile is C9H6N2, with a molecular weight of 142.16 g/mol. Its structure combines the features of both pyrrole and pyridine rings, creating a versatile scaffold that is highly valuable in medicinal chemistry and materials science. Researchers have been particularly interested in this compound due to its potential as a building block for more complex nitrogen-containing heterocycles, which are crucial in drug discovery and development.

One of the most exciting aspects of indolizine-1-carbonitrile is its role in the synthesis of pharmaceutical intermediates. The compound's nitrile functional group serves as an excellent handle for further chemical modifications, allowing chemists to create diverse derivatives with potential biological activity. Recent studies have explored its use in developing novel anticancer agents and central nervous system (CNS) drugs, addressing some of the most pressing medical challenges of our time.

In the field of materials science, indolizine-1-carbonitrile has shown promise as a precursor for organic electronic materials. Its conjugated π-system and electron-withdrawing nitrile group make it an interesting candidate for developing organic semiconductors and light-emitting diodes (OLEDs). This aligns perfectly with current industry trends toward more sustainable and energy-efficient display technologies.

The synthesis of indolizine-1-carbonitrile typically involves cyclization reactions of appropriate precursors under controlled conditions. Modern synthetic approaches emphasize green chemistry principles, utilizing catalyst-free conditions and environmentally benign solvents whenever possible. These methods not only improve the sustainability of the production process but also enhance the compound's appeal to industries focused on eco-friendly practices.

Analytical characterization of indolizine-1-carbonitrile employs various techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's purity and structural integrity, which are critical for research and industrial applications. The compound typically appears as a pale yellow to white crystalline solid with good stability under standard storage conditions.

From a commercial perspective, the demand for indolizine derivatives like indolizine-1-carbonitrile has been steadily increasing. Pharmaceutical companies and research institutions are actively seeking high-quality supplies of this compound for their drug discovery programs. The global market for such specialty chemicals is expected to grow significantly in the coming years, driven by advancements in precision medicine and personalized therapeutics.

Safety considerations for handling indolizine-1-carbonitrile follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and safety glasses should be worn when working with this material. As with any chemical substance, appropriate ventilation and storage conditions should be maintained to ensure safe handling.

Recent scientific literature highlights several innovative applications of indolizine-1-carbonitrile derivatives. Some studies have demonstrated their potential as fluorescent probes for biological imaging, while others have explored their use in catalysis and polymer chemistry. These diverse applications underscore the compound's versatility and importance in modern chemical research.

For researchers interested in working with indolizine-1-carbonitrile, several key considerations should be kept in mind. The compound's reactivity makes it particularly valuable for click chemistry applications and multicomponent reactions. Its solubility profile (typically soluble in common organic solvents like dichloromethane and dimethyl sulfoxide but less soluble in water) should guide experimental design and purification strategies.

The future of indolizine-1-carbonitrile research appears bright, with numerous potential directions for exploration. Current hot topics include its incorporation into metal-organic frameworks (MOFs) for gas storage applications, development of bioactive conjugates for targeted drug delivery, and design of molecular sensors for environmental monitoring. These applications address some of the most critical challenges in healthcare, energy, and environmental science.

In conclusion, indolizine-1-carbonitrile (CAS No. 3352-05-4) represents a valuable chemical building block with wide-ranging applications across multiple scientific disciplines. Its unique structural features and chemical properties continue to inspire innovative research in both academic and industrial settings. As synthetic methodologies advance and new applications emerge, this compound is likely to play an increasingly important role in the development of novel materials and therapeutic agents.

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